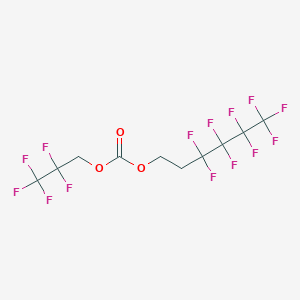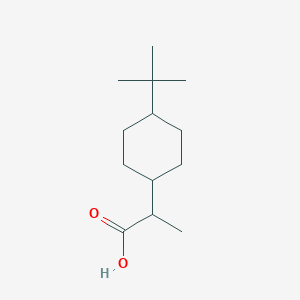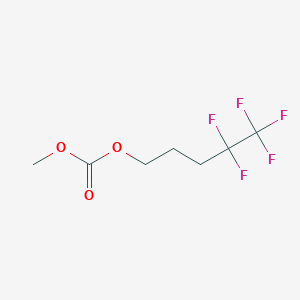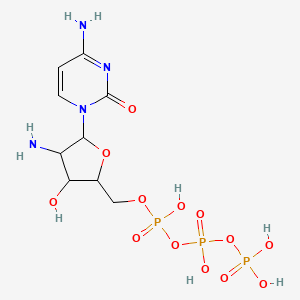![molecular formula C11H8O5 B12082955 2-{[(1-Hydroxyprop-2-yn-1-yl)oxy]carbonyl}benzoic acid CAS No. 42969-62-0](/img/structure/B12082955.png)
2-{[(1-Hydroxyprop-2-yn-1-yl)oxy]carbonyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzenedicarboxylicacid, mono(1-methyl-2-propynyl) ester (9CI) is an organic compound belonging to the class of phthalate esters. These compounds are commonly used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity. The compound is characterized by the presence of a benzene ring substituted with two carboxylic acid groups and an ester group derived from 1-methyl-2-propynyl alcohol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylicacid, mono(1-methyl-2-propynyl) ester typically involves the esterification of phthalic anhydride with 1-methyl-2-propynyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Phthalic Anhydride+1-Methyl-2-Propynyl AlcoholH2SO41,2-Benzenedicarboxylicacid, mono(1-methyl-2-propynyl) ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the continuous addition of phthalic anhydride and 1-methyl-2-propynyl alcohol into the reactor, along with the acid catalyst. The reaction mixture is then subjected to distillation to remove water and unreacted starting materials, followed by purification through crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Benzenedicarboxylicacid, mono(1-methyl-2-propynyl) ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield phthalic acid and 1-methyl-2-propynyl alcohol.
Oxidation: The compound can be oxidized to form phthalic acid and other oxidation products.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols can be used under mild heating conditions.
Major Products Formed
Hydrolysis: Phthalic acid and 1-methyl-2-propynyl alcohol.
Oxidation: Phthalic acid and various oxidation by-products.
Substitution: Depending on the nucleophile, products can include amides, esters, or ethers.
Wissenschaftliche Forschungsanwendungen
1,2-Benzenedicarboxylicacid, mono(1-methyl-2-propynyl) ester has several applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and resins.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the physical properties of pharmaceutical formulations.
Industry: Employed in the production of flexible PVC, coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 1,2-Benzenedicarboxylicacid, mono(1-methyl-2-propynyl) ester primarily involves its interaction with polymer chains, where it inserts itself between the chains, reducing intermolecular forces and increasing flexibility. In biological systems, it may interact with hormone receptors, leading to endocrine-disrupting effects. The molecular targets include estrogen and androgen receptors, and the pathways involved are related to hormone signaling and regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester: Another phthalate ester used as a plasticizer with similar properties but different alcohol moiety.
1,2-Benzenedicarboxylic acid, mono(1-methylheptyl) ester: Similar structure but with a different ester group, leading to variations in physical properties and applications.
Uniqueness
1,2-Benzenedicarboxylicacid, mono(1-methyl-2-propynyl) ester is unique due to the presence of the 1-methyl-2-propynyl group, which imparts specific physical and chemical properties, such as increased rigidity and resistance to oxidation compared to other phthalate esters.
Eigenschaften
CAS-Nummer |
42969-62-0 |
|---|---|
Molekularformel |
C11H8O5 |
Molekulargewicht |
220.18 g/mol |
IUPAC-Name |
2-(1-hydroxyprop-2-ynoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C11H8O5/c1-2-9(12)16-11(15)8-6-4-3-5-7(8)10(13)14/h1,3-6,9,12H,(H,13,14) |
InChI-Schlüssel |
WAUGKQWSQAUKPF-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(O)OC(=O)C1=CC=CC=C1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-4-[[3-[2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12082929.png)



![1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B12082947.png)
